molecular formula C15H13F3O2 B8313183 1-Benzyloxy-4-methoxy-2-trifluoromethyl-benzene CAS No. 909032-73-1

1-Benzyloxy-4-methoxy-2-trifluoromethyl-benzene

Cat. No.: B8313183
CAS No.: 909032-73-1
M. Wt: 282.26 g/mol
InChI Key: UULQEJGYBSIAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyloxy-4-methoxy-2-trifluoromethyl-benzene is a useful research compound. Its molecular formula is C15H13F3O2 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

909032-73-1

Molecular Formula

C15H13F3O2

Molecular Weight

282.26 g/mol

IUPAC Name

4-methoxy-1-phenylmethoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C15H13F3O2/c1-19-12-7-8-14(13(9-12)15(16,17)18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

UULQEJGYBSIAQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

18 g (166.67 mmol) of benzylalcohol was slowly added to a solution of 6.7 g (167.50 mmol) of sodium hydride in 148 mL NMP. The reaction mixture was stirred for 30 min at RT, then a solution of 27 g (139.09 mmol) of 1-fluoro-4-methoxy-2-trifluoromethyl-benzene in 515 mL NMP was added, and this was stirred for 30 min at RT and for 2 h at 100° C. After cooling to RT the mixture was diluted with water and extracted with ethyl acetate, the organic phase was washed with saturated sodium chloride solution, dried on sodium sulphate and evaporated down. The residue was purified by chromatography (silica gel, petroleum ether/ethyl acetate).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
148 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
515 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.